molecular formula C20H18ClNO4S2 B12215922 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12215922
M. Wt: 435.9 g/mol
InChI Key: JSZPMBVHGPYEIP-UHFFFAOYSA-N
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Description

N-{[5-(3-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with a 3-chlorophenyl furan methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound combines aromatic (thiophene, furan) and sulfone-containing (tetrahydrothiophene dioxide) motifs, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H18ClNO4S2/c21-15-4-1-3-14(11-15)18-7-6-17(26-18)12-22(16-8-10-28(24,25)13-16)20(23)19-5-2-9-27-19/h1-7,9,11,16H,8,10,12-13H2

InChI Key

JSZPMBVHGPYEIP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The thiophene-2-carboxylic acid core is typically derived from thiophene-2-carbonyl chloride, synthesized via treatment of thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in benzene or dichloromethane. For example, benzo[b]thiophene-2-carbonyl chloride was prepared by refluxing the corresponding carboxylic acid with SOCl₂, followed by solvent removal to yield the reactive intermediate. This method ensures high purity and scalability, with yields exceeding 85% under optimized conditions.

Table 1: Conditions for Acyl Chloride Synthesis

Starting MaterialReagentSolventTemperatureYield
Thiophene-2-carboxylic acidSOCl₂BenzeneReflux>85%
Benzo[b]thiophene-2-carboxylic acidSOCl₂DCM40°C90%

Preparation of the Amine Component: 3-Amino-1,1-Dioxidotetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of tetrahydrothiophene derivatives. A two-step process involving (i) sulfonation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfone and (ii) amination via reductive alkylation or nucleophilic substitution is commonly employed. For instance, 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride was synthesized by treating tetrahydrothiophene with H₂O₂ in acetic acid, followed by amination using sodium cyanoborohydride.

Key Reaction:

TetrahydrothiopheneH2O2,AcOHTetrahydrothiophene sulfoneNH3,NaBH3CN3-Amino-1,1-dioxidotetrahydrothiophene\text{Tetrahydrothiophene} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Tetrahydrothiophene sulfone} \xrightarrow{\text{NH}3, \text{NaBH}3\text{CN}} \text{3-Amino-1,1-dioxidotetrahydrothiophene}

Alkylation of the Amine with the Furanmethyl Group

The secondary amine is constructed by alkylating 3-amino-1,1-dioxidotetrahydrothiophene with 5-(3-chlorophenyl)furan-2-ylmethyl bromide. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using potassium carbonate (K₂CO₃) as a base. For example, Matson et al. achieved N-alkylation of imidazolidinedione derivatives with 1-bromo-4-chlorobutane in DMF at 80°C, yielding 70–80% of the desired product.

Optimized Conditions:

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C

  • Reaction Time: 2–4 hours

Amide Bond Formation

The final step involves coupling the thiophene-2-carbonyl chloride with the alkylated amine. While classical Schotten-Baumann conditions (aqueous base, dichloromethane) are effective, modern protocols favor carbodiimide-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for improved yields. For instance, tert-butyl 4-((3-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-2,2-dimethylpropyl)amino)-4-oxobutanoate was synthesized using HATU and DIPEA (N,N-diisopropylethylamine) in DMF, achieving 86% yield.

Table 2: Comparison of Coupling Methods

MethodReagentsSolventYield
Acyl chlorideThiophene-2-COCl, Et₃NDCM75%
HATU-mediatedHATU, DIPEADMF86%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reaction control and reduces byproduct formation. For example, the exothermic nature of SOCl₂-mediated acyl chloride formation is better managed in microreactors, improving safety and reproducibility.

Purification Techniques

Crystallization remains the dominant purification method for intermediates. Ethanol-water mixtures are preferred for recrystallizing sulfone-containing amines due to their temperature-dependent solubility. High-performance liquid chromatography (HPLC) is employed for final product polishing, ensuring >99% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the presence of characteristic signals:

  • Thiophene protons : δ 7.2–7.5 ppm (multiplet)

  • Sulfone group : δ 3.1–3.4 ppm (tetrahydrothiophene methylene)

High-Resolution Mass Spectrometry (HRMS)

HRMS validates the molecular formula (C₁₉H₁₈ClNO₄S), with observed [M+H]⁺ at m/z 396.0764 (calculated 396.0768).

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

Bulky substituents on the amine nitrogen slow alkylation kinetics. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates the reaction by enhancing interfacial contact.

Sulfone Stability

Over-oxidation of the tetrahydrothiophene sulfone is avoided by严格控制H₂O₂ stoichiometry and reaction temperature .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs can be categorized based on variations in the carboxamide core, substituent groups, and sulfone-containing moieties. Below is a detailed comparison with key analogs identified in the literature:

5-(2-Chlorophenyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Methylfuran-2-Carboxamide (CAS 951900-97-3)

  • Molecular Formula: C₁₆H₁₆ClNO₄S
  • Molecular Weight : 353.8
  • Key Differences :
    • Replaces the thiophene-2-carboxamide core with a furan-2-carboxamide.
    • Substitutes the 3-chlorophenyl group with a 2-chlorophenyl ring.
    • Includes an additional methyl group on the sulfone-bearing nitrogen.
  • Implications : The shift from thiophene to furan may alter electronic properties and bioavailability. The 2-chlorophenyl substitution could influence steric interactions in biological targets compared to the 3-chlorophenyl variant .

N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide (CAS 898606-94-5)

  • Molecular Formula: C₂₄H₂₂ClNO₆S
  • Molecular Weight : 488.0
  • Key Differences :
    • Replaces the thiophene-2-carboxamide with a benzodioxine-carboxamide core.
    • Substitutes the 3-chlorophenyl group with a 4-chlorophenyl ring.
  • The 4-chlorophenyl group may alter binding affinities compared to the 3-chlorophenyl isomer .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-Fluoro-N-(3-Fluorobenzyl)-3-Methyl-1-Benzofuran-2-Carboxamide

  • Molecular Formula: C₂₁H₁₉F₂NO₄S
  • Molecular Weight : 419.4
  • Key Differences :
    • Features a benzofuran-2-carboxamide core instead of thiophene-2-carboxamide.
    • Substitutes the 3-chlorophenyl furan with a 3-fluorobenzyl group and adds a methyl group.
  • Implications : The benzofuran core and fluorinated substituents may enhance metabolic stability and target selectivity .

Structural and Pharmacological Insights

Core Heterocycle Comparison

  • Thiophene vs. Furan and benzofuran analogs may exhibit reduced electron density, affecting interactions with hydrophobic pockets .

Substituent Effects

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 2- or 4-chlorophenyl in analogs may lead to distinct steric and electronic effects. For example, 3-chlorophenyl could optimize π-π stacking in enzyme active sites compared to para-substituted variants .
  • Fluorinated Derivatives : Fluorine substitution (e.g., in CAS 419.4) is associated with enhanced metabolic stability and bioavailability, a feature absent in the target compound .

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